Neritaloside

Übersicht

Beschreibung

Synthesis Analysis

Neritaloside could be isolated from Nerium oleander . The phytochemical characterization by nuclear magnetic resonance spectroscopy (NMR) and low- and high-resolution mass spectrometry revealed several monoglycosidic cardenolides as major constituents (adynerin, neritaloside, odoroside A, odoroside H, oleandrin, and vanderoside) .Molecular Structure Analysis

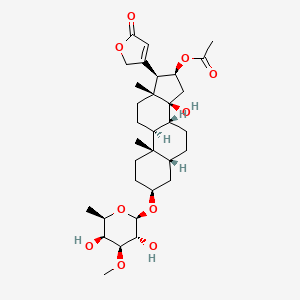

The molecular formula of Neritaloside is C32H48O10 . Its molecular weight is 592.72 . The structure of Neritaloside includes an additional acetoxy group at position C16 .Chemical Reactions Analysis

Neritaloside has been found to have antitumor activity with mean IC50 value and mean IC70 value of 0.120 μM and 0.252 μM, respectively .Physical And Chemical Properties Analysis

Neritaloside is a powder . Its molecular weight is 592.72 and its molecular formula is C32H48O10 .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Neritaloside has been identified as a major constituent in a standardized cold-water leaf extract from Nerium oleander L., termed Breastin . This extract has shown potential in inhibiting the growth of various cancer cell lines. Notably, the cellular responsiveness of Neritaloside was not correlated with classical drug resistance mechanisms, indicating that Breastin may bypass drug resistance .

Interaction with ATP-binding Cassette Transporters

The cellular responsiveness of Neritaloside was found to be uncorrelated with ATP-binding cassette transporters (ABCB1, ABCB5, ABCC1, ABCG2), which are known to contribute to drug resistance . This suggests that Neritaloside might have a unique mode of action that could potentially be used to overcome drug resistance.

Interaction with Oncogenes and Tumor Suppressors

Neritaloside’s cellular responsiveness was not correlated with oncogenes (EGFR, RAS) and tumor suppressors (TP53, WT1), indicating a unique mode of action . This could potentially be leveraged for targeted cancer therapies.

Correlation with Mitosis-Inhibiting Drugs

COMPARE analyses with 153 anticancer agents in 74 tumor cell lines revealed frequent correlations of Breastin, which contains Neritaloside, with mitosis-inhibiting drugs . This suggests that Neritaloside might have a role in inhibiting cell division, a key process in cancer progression.

Microtubule-Disturbing Effect

Using tubulin-GFP-transfected U2OS cells and confocal microscopy, it was found that the microtubule-disturbing effect of Breastin was comparable to that of the tubulin-depolymerizing drug paclitaxel . This indicates that Neritaloside might have a role in disrupting the microtubule network, which is crucial for cell division.

Potential Role in Overcoming Drug Resistance

Given that Neritaloside’s cellular responsiveness was not correlated with classical drug resistance mechanisms, it suggests that compounds containing Neritaloside, like Breastin, may indeed bypass drug resistance . This could potentially be used to develop new therapeutic strategies for drug-resistant cancers.

Wirkmechanismus

- Neritaloside is a monoglycosidic cardenolide found in Nerium oleander extract. It possesses the 3β,14β-dihydroxy-5β-card-20(22)-enolide structure with or without an acetoxy group at C-16 .

- While specific molecular targets for Neritaloside have not been extensively studied, it is part of a group of compounds with significant anticancer activity .

- These accumulated DNA breaks hinder entry into the mitotic phase, ultimately leading to apoptosis of cancer cells .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Zukünftige Richtungen

Neritaloside, as one of the main compounds of Breastin, was investigated in the NCI panel of 59 tumor cell lines . Both compounds are cardenolides and have the same scaffold, and neritaloside has an additional acetoxy group at position C16 . This suggests potential future directions in the study of Neritaloside’s anticancer properties and its ability to bypass drug resistance.

Eigenschaften

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O10/c1-16-26(35)28(38-5)27(36)29(40-16)42-20-8-10-30(3)19(13-20)6-7-22-21(30)9-11-31(4)25(18-12-24(34)39-15-18)23(41-17(2)33)14-32(22,31)37/h12,16,19-23,25-29,35-37H,6-11,13-15H2,1-5H3/t16-,19-,20+,21+,22-,23+,25+,26+,27-,28+,29+,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQOZJNEDXAJEZ-VZJXLKLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318018 | |

| Record name | Neritaloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neritaloside | |

CAS RN |

465-13-4 | |

| Record name | Neritaloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neritaloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neritaloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

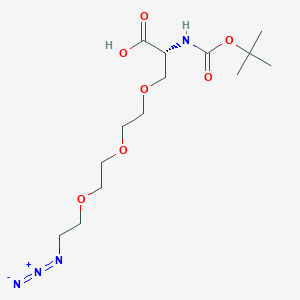

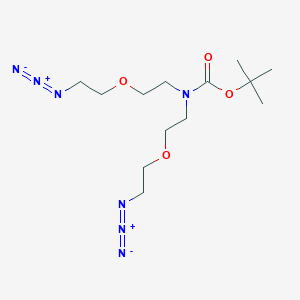

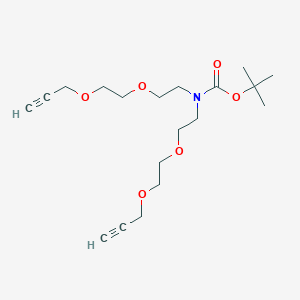

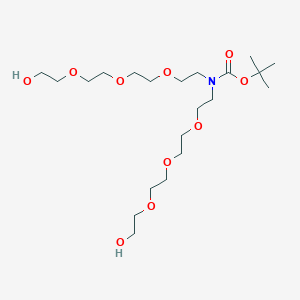

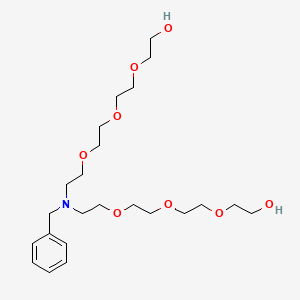

Feasible Synthetic Routes

Q & A

Q1: What is Neritaloside and where is it found?

A1: Neritaloside is a cardiac glycoside found in several plant species, including Nerium oleander [, , , ] and Strophanthus speciosus []. Cardiac glycosides are a class of organic compounds known for their strong effects on the heart. Neritaloside is often found alongside other cardiac glycosides like oleandrin and odoroside.

Q2: What are the known biological activities of Neritaloside?

A2: Neritaloside has demonstrated cytotoxic activity against cancer cells in vitro [, , ]. It has shown particular efficacy against a range of hematopoietic tumor cell lines and some carcinomas []. Research suggests that Neritaloside might bypass common drug resistance mechanisms observed with other anticancer agents [].

Q3: How does Neritaloside exert its cytotoxic effects?

A3: While the exact mechanism of action is still under investigation, studies suggest that Neritaloside may interfere with microtubule dynamics, similar to the anticancer drug paclitaxel []. Microtubules are essential for cell division, and disrupting their function can lead to cell cycle arrest and apoptosis (programmed cell death).

Q4: Have any studies investigated the combination of Neritaloside with other anticancer drugs?

A4: Yes, a study explored the combination of Neritaloside-containing extract, Breastin, with paclitaxel in a breast cancer xenograft model []. Interestingly, the combination therapy prevented tumor relapse, which was not observed with paclitaxel monotherapy, suggesting a potential synergistic effect [].

Q5: Are there any analytical methods available for Neritaloside detection and quantification?

A5: Yes, researchers have employed techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) and tandem mass spectrometry (MS/MS) to identify and quantify Neritaloside in plant extracts and biological samples []. These methods provide high sensitivity and selectivity for analyzing Neritaloside.

Q6: Has Neritaloside been studied for its genotoxic potential?

A6: Yes, a study using Allium cepa and Allium sativum root tip cells showed that Neritaloside induced chromosomal aberrations [], indicating potential genotoxic effects. This finding highlights the need for further research to fully understand the safety profile of Neritaloside.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)